

# Early-Phase Clinical Trial Results for Balcinrenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Balcinrenone** (formerly AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator being developed for the treatment of chronic kidney disease (CKD) and heart failure (HF).[1][2] Unlike traditional steroidal MR antagonists, **balcinrenone** is designed to offer cardio-renal protection with a potentially lower risk of electrolyte imbalances, specifically hyperkalemia.[1] This technical guide provides a comprehensive summary of the available data from early-phase clinical trials, focusing on pharmacokinetics, safety, and efficacy, with detailed experimental protocols and visual representations of key pathways and study designs.

#### **Mechanism of Action**

**Balcinrenone** functions by selectively modulating the mineralocorticoid receptor, thereby blocking the binding of aldosterone.[3] The overactivation of the MR by aldosterone is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease, leading to sodium retention, potassium excretion, inflammation, and fibrosis.[3] By inhibiting these effects, **balcinrenone** aims to reduce blood pressure, decrease fluid overload, and mitigate tissue damage in the cardiovascular and renal systems.[3]

## **Signaling Pathway of Balcinrenone**





Click to download full resolution via product page

Caption: Mechanism of action of Balcinrenone.

#### **Pharmacokinetics**

Population pharmacokinetic analyses have been conducted using data from six clinical studies, including healthy participants and patients with heart failure and chronic kidney disease.[4]



**Key Pharmacokinetic Parameters** 

| Parameter                                             | Observation                                                                                                                                                                                                                                                                                         | Citation |
|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Effect of Food                                        | Minor impact on exposure, with a 1.13-fold increase in AUCss when taken with food.                                                                                                                                                                                                                  | [4]      |
| Effect of Renal Impairment (eGFR)                     | Lower eGFR leads to higher exposure. Patients with an eGFR of 25 mL/min/1.73 m <sup>2</sup> had a 1.44-fold increase in balcinrenone AUCss compared to those with an eGFR of 60 mL/min/1.73 m <sup>2</sup> .                                                                                        | [4]      |
| Apparent Clearance in Patients vs. Healthy Volunteers | Patients with HF and CKD showed approximately 50% lower apparent clearance compared to healthy participants and those with only renal impairment, after adjusting for eGFR differences.                                                                                                             | [4][5]   |
| AUC in Severe Renal<br>Impairment                     | In a Phase 1 trial (NCT04469907), a single 150 mg oral dose resulted in an approximately two-fold higher area under the curve (AUC) and a 1.4-fold higher maximum plasma concentration (Cmax) in participants with severe renal impairment (eGFR < 30 mL/min/1.73 m²) compared to healthy controls. | [6]      |
| Dose Proportionality                                  | In a Phase 1 single ascending dose study in healthy males, doses from 5 mg to 800 mg were evaluated.                                                                                                                                                                                                | [7]      |



## **Phase 2 Clinical Trial Results**

Two key Phase 2b clinical trials have evaluated the efficacy and safety of **balcinrenone** in combination with the SGLT2 inhibitor dapagliflozin: the MIRO-CKD trial and the MIRACLE trial.

# MIRO-CKD Trial (NCT06350123)

The MIRO-CKD trial was a multicenter, randomized, double-blind, active-controlled study to assess the efficacy and safety of **balcinrenone** in combination with dapagliflozin in patients with chronic kidney disease.[8][9][10]

- Study Design: Phase 2b, multicenter, randomized, double-blind, active-controlled, parallel-group, dose-finding study.[10]
- Participants: 324 adults with an estimated glomerular filtration rate (eGFR) of 25 to <60 mL/min per 1.73 m² and a urine albumin-to-creatinine ratio (UACR) of >100 to ≤5000 mg/g.
   [8]
- Treatment Arms:[8]
  - Balcinrenone 15 mg + Dapagliflozin 10 mg (n=108)
  - Balcinrenone 40 mg + Dapagliflozin 10 mg (n=110)
  - Placebo + Dapagliflozin 10 mg (n=106)
- Treatment Duration: 12 weeks, followed by an 8-week washout period.[9][11]
- Primary Efficacy Endpoint: Relative change in UACR from baseline to week 12.[9]





Click to download full resolution via product page

Caption: MIRO-CKD trial workflow.



| Characteristic/<br>Outcome                              | Balcinrenone<br>15 mg +<br>Dapagliflozin<br>10 mg (n=108) | Balcinrenone<br>40 mg +<br>Dapagliflozin<br>10 mg (n=110) | Placebo +<br>Dapagliflozin<br>10 mg (n=106) | Citation |
|---------------------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|---------------------------------------------|----------|
| Mean Age<br>(years)                                     | 64.6 (overall)                                            | 64.6 (overall)                                            | 64.6 (overall)                              | [8]      |
| Mean eGFR<br>(mL/min/1.73 m²)                           | 42.2 (overall)                                            | 42.2 (overall)                                            | 42.2 (overall)                              | [8]      |
| Median UACR<br>(mg/g)                                   | 365 (overall)                                             | 365 (overall)                                             | 365 (overall)                               | [8]      |
| UACR Reduction<br>vs. Placebo at<br>Week 12 (90%<br>CI) | -22.8% (-33.3 to<br>-10.7)                                | -32.8% (-42.0 to<br>-22.1)                                | N/A                                         | [8]      |
| p-value vs.<br>Placebo                                  | 0.0038                                                    | <0.0001                                                   | N/A                                         | [8]      |

| Adverse Event                             | Balcinrenone<br>15 mg +<br>Dapagliflozin<br>10 mg (n=108) | Balcinrenone<br>40 mg +<br>Dapagliflozin<br>10 mg (n=110) | Placebo +<br>Dapagliflozin<br>10 mg (n=106) | Citation |
|-------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|---------------------------------------------|----------|
| Investigator-<br>reported<br>Hyperkalemia | 7 (6%)                                                    | 8 (7%)                                                    | 5 (5%)                                      | [8]      |
| Hypotension                               | Few, balanced across groups, none serious                 | Few, balanced across groups, none serious                 | Few, balanced across groups, none serious   | [8]      |
| Renal Events                              | Few, balanced across groups, none serious                 | Few, balanced across groups, none serious                 | Few, balanced across groups, none serious   | [8]      |



# **MIRACLE Trial (NCT04595370)**

The MIRACLE trial investigated the efficacy and safety of **balcinrenone** in combination with dapagliflozin in patients with heart failure and chronic kidney disease.[1][12] The trial was stopped early due to slow recruitment, which limited its statistical power.[1]

- Study Design: Phase 2b, randomized, double-blind, placebo-controlled.[1]
- Participants: 133 adults with symptomatic heart failure (ejection fraction <60%), eGFR ≥30 to</li>
   ≤60 ml/min/1.73 m², and UACR ≥30 to <3000 mg/g.[1]</li>
- Treatment Arms:[1]
  - Balcinrenone 15 mg/day + Dapagliflozin 10 mg/day
  - Balcinrenone 50 mg/day + Dapagliflozin 10 mg/day
  - Balcinrenone 150 mg/day + Dapagliflozin 10 mg/day
  - Placebo + Dapagliflozin 10 mg/day
- Treatment Duration: 12 weeks.[1]
- Primary Endpoint: Relative reduction in UACR from baseline to week 12.[1]





Click to download full resolution via product page

Caption: MIRACLE trial workflow.

The MIRACLE trial did not show a statistically significant difference in the relative reduction of UACR from baseline to week 12 between the **balcinrenone** plus dapagliflozin groups and the dapagliflozin plus placebo group.[1] There was no clear dose-response relationship observed for **balcinrenone**.[1]

In terms of safety, there were possible dose-dependent increases in serum potassium levels and a reduction in eGFR in the highest dose group (150 mg).[1] Hyperkalemia led to discontinuation for two participants receiving **balcinrenone**, while none in the placebo group discontinued for this reason.[1]

### Conclusion

Early-phase clinical trials of **balcinrenone**, particularly the MIRO-CKD study, have demonstrated promising results in reducing albuminuria in patients with chronic kidney disease



when used in combination with dapagliflozin.[8] The safety profile appears manageable, with minor effects on potassium levels.[8] While the MIRACLE trial in patients with heart failure and CKD did not meet its primary endpoint, it provided valuable safety information.[1] Further investigation in larger, adequately powered Phase 3 trials is warranted to fully establish the clinical benefit and safety of **balcinrenone** in these patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Balcinrenone plus dapagliflozin in patients with heart failure and chronic kidney disease:
   Results from the phase 2b MIRACLE trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balcinrenone Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. The effect of severe renal impairment on the pharmacokinetics, safety and tolerability of balcinrenone PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concentration—QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balcinrenone in combination with dapagliflozin compared with dapagliflozin alone in patients with chronic kidney disease and albuminuria: a randomised, active-controlled double-blind, phase 2b clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of balcinrenone and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. research.regionh.dk [research.regionh.dk]



To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Balcinrenone: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605790#early-phase-clinical-trial-results-for-balcinrenone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com